

# GDC-0339 Development: Technical Resource Center

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## Compound of Interest

Compound Name: GDC-0339

Cat. No.: B8571123

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides information regarding the development and subsequent discontinuation of the pan-Pim kinase inhibitor, **GDC-0339**. The content is structured to address potential questions from researchers who may be working with or investigating compounds related to **GDC-0339** or the Pim kinase pathway.

## Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of **GDC-0339** discontinued?

The development of **GDC-0339**, a first-generation pan-Pim inhibitor, was halted due to the observation of an off-target safety signal.<sup>[1]</sup> While specific details of the adverse events have not been publicly disclosed, this finding led to the decision to cease its clinical progression.

Q2: What was the intended therapeutic target and mechanism of action for **GDC-0339**?

**GDC-0339** was designed as a potent, orally bioavailable, small-molecule inhibitor of all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3).<sup>[2][3]</sup> Pim kinases are key regulators of cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy, particularly in hematological malignancies like multiple myeloma.<sup>[4][5]</sup> The intended mechanism of action was to suppress tumor growth by inhibiting the downstream signaling pathways mediated by Pim kinases.

Q3: What preclinical evidence supported the initial development of **GDC-0339**?

**GDC-0339** demonstrated promising preclinical activity. It showed potent inhibition of Pim kinases at the nanomolar level and exhibited dose-dependent tumor growth inhibition in human multiple myeloma xenograft mouse models.<sup>[2][6][7]</sup> The compound was also reported to have good oral bioavailability and was generally well-tolerated in preclinical studies.<sup>[2][7]</sup>

Q4: Is there a successor to **GDC-0339**?

Yes, following the discontinuation of **GDC-0339**, a second-generation pan-Pim inhibitor, GDC-0570 (also known as NB004), was developed.<sup>[1]</sup> This next-generation inhibitor was optimized to maintain potent Pim kinase inhibition while improving the off-target selectivity profile to avoid the safety signals observed with **GDC-0339**.<sup>[1]</sup> GDC-0570 has entered Phase 1 clinical trials.

## Troubleshooting and Experimental Considerations

Issue: Replicating preclinical efficacy data of **GDC-0339**.

If you are using **GDC-0339** as a tool compound and are encountering difficulties in replicating previously reported efficacy, consider the following:

- **Compound Quality:** Ensure the purity and integrity of your **GDC-0339** sample through analytical methods such as LC-MS and NMR.
- **Metabolic Stability:** **GDC-0339** is known to be metabolized by the cytochrome P450 enzyme CYP1A1.<sup>[8]</sup> This metabolic pathway could affect the compound's effective concentration in in vitro and in vivo systems. Consider using cell lines with varying CYP1A1 expression levels or co-administering CYP1A1 inhibitors in mechanistic studies.
- **Off-Target Effects:** Be aware of the potential for off-target activities, which were the cause of its clinical discontinuation. When interpreting experimental results, consider the possibility that observed phenotypes may not be solely due to Pim kinase inhibition.

## Quantitative Data Summary

The following tables summarize the key preclinical data for **GDC-0339**.

Table 1: In Vitro Potency of **GDC-0339** against Pim Kinases

Target	Ki (nM)
Pim-1	0.03
Pim-2	0.1
Pim-3	0.02
(Source: MedchemExpress)[2][3]	

Table 2: In Vivo Efficacy of **GDC-0339** in Multiple Myeloma Xenograft Models

Xenograft Model	Dose	Tumor Growth Inhibition (TGI)
RPMI 8226	100 mg/kg	90%
MM.1S	100 mg/kg	60%
(Source: Genentech presentation at 248th ACS National Meeting)[6]		

Table 3: Pharmacokinetic Properties of **GDC-0339**

Parameter	Value
Half-life (t1/2)	0.9 h
Predicted Human Half-life	3.2 h
Predicted Oral Bioavailability	58%
(Source: MedchemExpress, Genentech presentation at 248th ACS National Meeting)[2][6]	

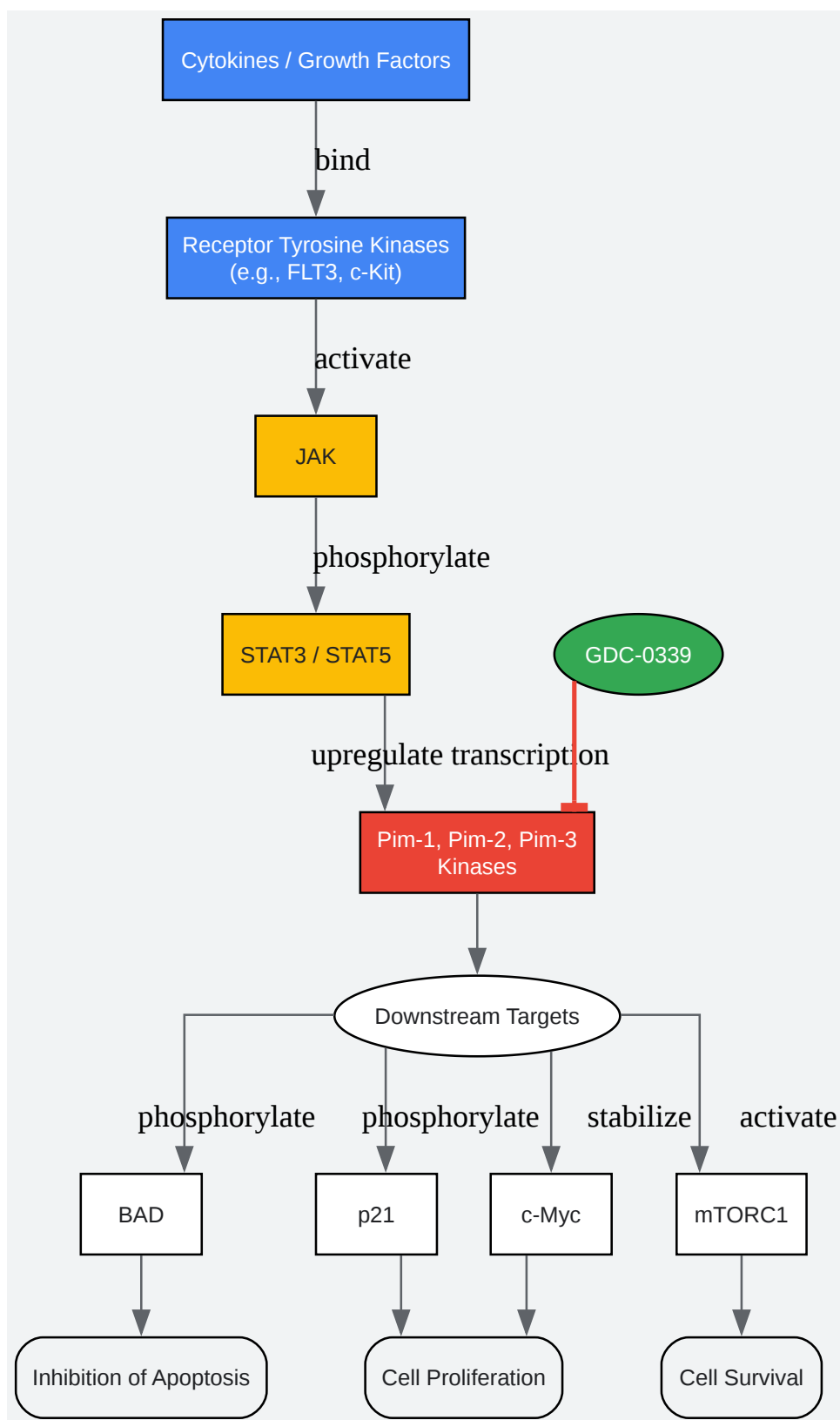
## Methodologies for Key Experiments

While detailed, step-by-step protocols for Genentech's proprietary studies on **GDC-0339** are not publicly available, the following outlines the general methodologies for the types of experiments cited:

- **Kinase Inhibition Assays (Ki Determination):** These assays typically involve incubating the purified recombinant Pim kinase enzymes with a fluorescently labeled ATP-competitive probe and varying concentrations of the inhibitor (**GDC-0339**). The displacement of the probe by the inhibitor is measured, and the Ki is calculated from the resulting dose-response curves.
- **Cell Viability Assays (IC50 Determination):** Multiple myeloma cell lines (e.g., MM.1S) are treated with a range of **GDC-0339** concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo). The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by fitting the data to a dose-response curve.
- **Xenograft Tumor Models:** Human multiple myeloma cells (e.g., RPMI 8226, MM.1S) are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with **GDC-0339** or a vehicle control, typically via oral gavage, for a defined period. Tumor volume is measured regularly to determine the extent of tumor growth inhibition.

## Visualizations

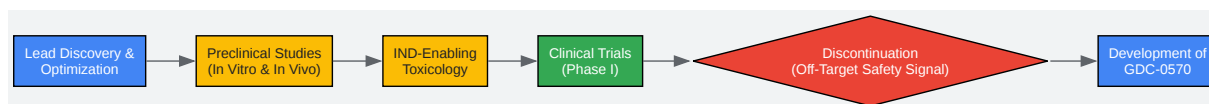
### Pim Kinase Signaling Pathway



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Caption: Simplified Pim kinase signaling pathway and the inhibitory action of **GDC-0339**.

## GDC-0339 Development and Discontinuation Workflow



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Caption: Logical workflow of **GDC-0339**'s development to its discontinuation.

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## References

- 1. | BioWorld [[bioworld.com](http://bioworld.com)]
- 2. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 3. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. Another PI3K Inhibitor Will Be Withdrawn From U.S. Market [[ascellahealth.com](http://ascellahealth.com)]
- 5. [juniperpublishers.com](http://juniperpublishers.com) [[juniperpublishers.com](http://juniperpublishers.com)]
- 6. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [[acs.digitellinc.com](http://acs.digitellinc.com)]
- 8. [pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
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